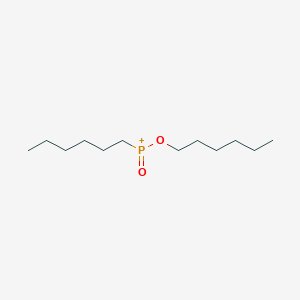
Hexyl(hexyloxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(hexyloxy)oxophosphanium is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphorus atom bonded to a hexyl group and a hexyloxy group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(hexyloxy)oxophosphanium typically involves the reaction of hexylphosphine with hexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexyl(hexyloxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the parent phosphine.
Substitution: Nucleophilic substitution reactions can replace the hexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus derivatives.
Scientific Research Applications
Hexyl(hexyloxy)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hexyl(hexyloxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hexylphosphine: Lacks the hexyloxy group, making it less versatile in certain reactions.
Hexyloxyphosphine: Contains only the hexyloxy group, limiting its reactivity compared to Hexyl(hexyloxy)oxophosphanium.
Phosphine Oxides: More stable but less reactive than this compound.
Uniqueness
This compound stands out due to its dual functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound in both research and industrial applications, offering unique advantages over its simpler counterparts.
Properties
CAS No. |
106787-55-7 |
|---|---|
Molecular Formula |
C12H26O2P+ |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
hexoxy-hexyl-oxophosphanium |
InChI |
InChI=1S/C12H26O2P/c1-3-5-7-9-11-14-15(13)12-10-8-6-4-2/h3-12H2,1-2H3/q+1 |
InChI Key |
COJSTRKEJOBMRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[P+](=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


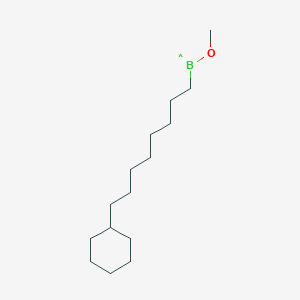
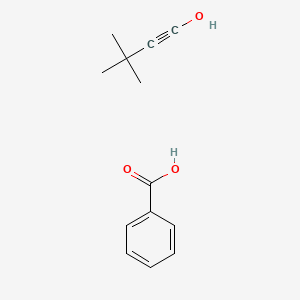
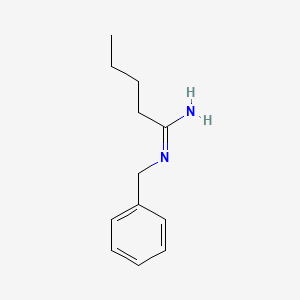
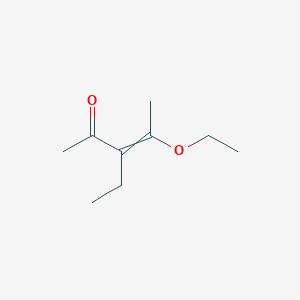
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
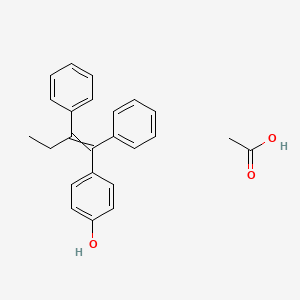
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
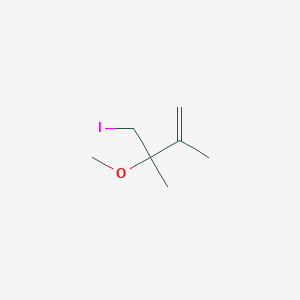
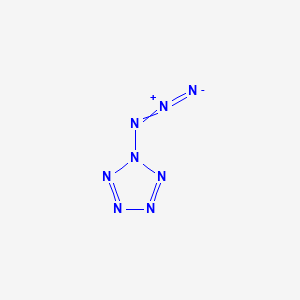
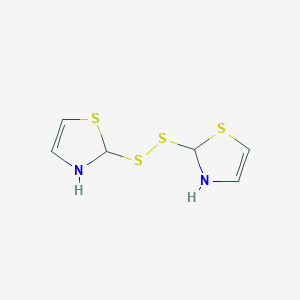
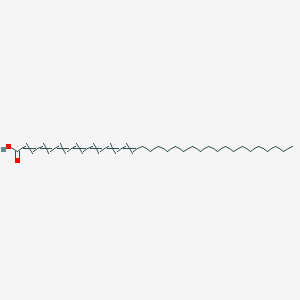
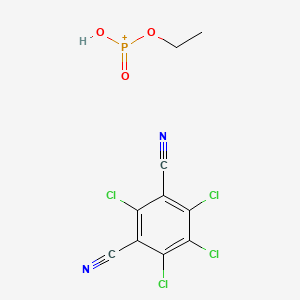
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)

